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molecular formula C6H5ClO3S B8817292 Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylate CAS No. 95201-94-8

Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylate

Cat. No. B8817292
M. Wt: 192.62 g/mol
InChI Key: UPPIGVQUNSWIIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04904686

Procedure details

To a stirred suspension of 2-chloro-2-methoxycarbonylthiophen-3(2H)-one (6.35 g, 33 mmol) in acetic acid (20 ml) was added sulphuric acid (1.8 ml) in acetic acid (20 ml). The mixture was stirred until dissolved then methyl mercaptan was bubbled through for 0.5 hours (total approximately 2 g). The mixture was stirred at room temperature for 18 hours, poured onto ice-water and the oily precipitate extracted into dichloromethane. After evaporation of solvent the crude oil was used in the following preparation.
Quantity
6.35 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1([C:8]([O:10][CH3:11])=[O:9])[C:6](=[O:7])[CH:5]=[CH:4][S:3]1.S(=O)(=O)(O)O.[C:17](O)(=O)C>>[OH:7][C:6]1[CH:5]=[C:4]([CH3:17])[S:3][C:2]=1[C:8]([O:10][CH3:11])=[O:9]

Inputs

Step One
Name
Quantity
6.35 g
Type
reactant
Smiles
ClC1(SC=CC1=O)C(=O)OC
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
until dissolved
CUSTOM
Type
CUSTOM
Details
methyl mercaptan was bubbled through for 0.5 hours (total approximately 2 g)
Duration
0.5 h
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 18 hours
Duration
18 h
ADDITION
Type
ADDITION
Details
poured onto ice-water
EXTRACTION
Type
EXTRACTION
Details
the oily precipitate extracted into dichloromethane
CUSTOM
Type
CUSTOM
Details
After evaporation of solvent the crude oil
CUSTOM
Type
CUSTOM
Details
was used in the following preparation

Outcomes

Product
Name
Type
Smiles
OC1=C(SC(=C1)C)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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